1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1805187-70-5
VCID: VC3415792
InChI: InChI=1S/C8H7BrFNO3/c1-2-14-8-6(11(12)13)4-3-5(9)7(8)10/h3-4H,2H2,1H3
SMILES: CCOC1=C(C=CC(=C1F)Br)[N+](=O)[O-]
Molecular Formula: C8H7BrFNO3
Molecular Weight: 264.05 g/mol

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

CAS No.: 1805187-70-5

Cat. No.: VC3415792

Molecular Formula: C8H7BrFNO3

Molecular Weight: 264.05 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene - 1805187-70-5

Specification

CAS No. 1805187-70-5
Molecular Formula C8H7BrFNO3
Molecular Weight 264.05 g/mol
IUPAC Name 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene
Standard InChI InChI=1S/C8H7BrFNO3/c1-2-14-8-6(11(12)13)4-3-5(9)7(8)10/h3-4H,2H2,1H3
Standard InChI Key PQAAGXLZFNSKIQ-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1F)Br)[N+](=O)[O-]
Canonical SMILES CCOC1=C(C=CC(=C1F)Br)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Structure and Identification

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is an aromatic compound with four functional groups attached to a benzene ring. The structural arrangement features a bromine atom at position 1, an ethoxy group at position 3, a fluorine atom at position 2, and a nitro group at position 4. This specific substitution pattern contributes to its unique chemical behavior and reactivity.

Table 1: Identification Parameters of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

ParameterValue
CAS Number1805187-70-5
Molecular FormulaC₈H₇BrFNO₃
IUPAC Name1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene
InChIInChI=1S/C8H7BrFNO3/c1-2-14-8-6(11(12)13)4-3-5(9)7(8)10/h3-4H,2H2,1H3
SMILESCCOC1=C(C=CC(=C1F)Br)N+[O-]

The compound contains an asymmetrically substituted benzene ring, with the nitro group (strong electron-withdrawing) and ethoxy group (electron-donating) creating a polarized electronic distribution that influences its chemical behavior .

Physical Properties

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is typically observed as a pale yellow solid or liquid under standard conditions. Its physical properties make it suitable for various chemical transformations and applications in organic synthesis.

Table 2: Physical Properties of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

PropertyValue
Molecular Weight264.05 g/mol
Physical StatePale yellow solid/liquid
Melting PointData not available in literature
Boiling PointData not available in literature
SolubilitySoluble in common organic solvents (dichloromethane, ethyl acetate, etc.)
XLogP3-AA2.9
Topological Polar Surface Area55.1 Ų
Heavy Atom Count14

The compound's moderate XLogP3-AA value of 2.9 indicates its relatively lipophilic nature, affecting its absorption and distribution properties in biological systems . The topological polar surface area of 55.1 Ų suggests moderate membrane permeability potential.

Chemical Properties

The chemical properties of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene are primarily determined by the electron-withdrawing nitro and fluorine groups, electron-donating ethoxy group, and the highly reactive bromine substituent. These functional groups create a complex electronic environment that influences reactivity patterns.

Table 3: Chemical Property Parameters

PropertyValueSignificance
Hydrogen Bond Donor Count0Limited hydrogen bond donation capability
Hydrogen Bond Acceptor Count4Moderate hydrogen bond accepting capability
Rotatable Bond Count2Limited conformational flexibility
ComplexityModerateBased on substitution pattern and functional groups
Reactivity CentersMultipleBromine (position 1), nitro group (position 4)

The fluorine atom at position 2 increases the electrophilicity of adjacent carbons, while the nitro group at position 4 acts as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution reactions. The ethoxy group provides an electron-donating effect, creating an interesting electronic distribution across the molecule .

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene typically involves multiple steps starting from simpler benzene derivatives. Drawing from methodologies used for similar compounds, several synthetic pathways can be proposed.

One possible synthetic route involves:

  • Starting with an appropriately substituted aniline derivative

  • Performing diazotization followed by bromination

  • Introducing the ethoxy group through nucleophilic substitution

  • Conducting selective fluorination

  • Nitration at the required position

Another approach might begin with 3-ethoxyphenol, followed by regioselective fluorination, nitration, and bromination steps in a carefully controlled sequence .

Laboratory Scale Preparation

Based on methodologies for similar compounds, laboratory preparation might follow a pathway similar to that used for 3-bromo-2-fluoronitrobenzene:

Table 4: Potential Laboratory Synthesis Steps

StepReaction TypeReagentsConditionsExpected Yield
1Acetylationo-bromoaniline, acetyl chloride, triethylamineDichloromethane, room temperature75-85%
2NitrationN-(2-bromophenyl) acetamide, nitric acid, sulfuric acid0-5°C, careful temperature control65-75%
3HydrolysisN-(2-bromo-6-nitrophenyl) acetamide, hydrochloric acidReflux conditions80-90%
4Fluorination and ethoxylation2-bromo-6-nitroaniline, appropriate fluorinating agent, ethanol with catalystControlled conditions50-60%

The preparation requires careful control of reaction conditions to ensure regioselectivity, especially during the nitration and fluorination steps . The sequence might vary depending on the starting materials and the specific synthetic strategy employed.

Industrial Production

Industrial production methods would likely follow similar chemical principles but would be optimized for scale, efficiency, cost-effectiveness, and safety. These methods might include:

  • Continuous flow processes rather than batch reactions

  • Specialized catalysts to improve regioselectivity

  • Optimized reaction conditions to maximize yield and minimize waste

  • Recovery and recycling of solvents and reagents

  • In-process monitoring and quality control measures

The industrial production would need to address challenges related to handling hazardous reagents such as nitrating agents and fluorinating compounds while maintaining product purity and process safety .

Chemical Reactions

Electrophilic Aromatic Substitution

Due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (ethoxy) groups, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene undergoes selective electrophilic aromatic substitution reactions. The ethoxy group activates ortho and para positions, while the nitro and fluoro groups deactivate the ring.

Table 5: Expected Reactivity in Electrophilic Aromatic Substitution

PositionRelative ReactivityInfluenced by
C-5ModerateOrtho to ethoxy (activating), meta to nitro (neutral)
C-6LowPara to bromo (deactivating), meta to ethoxy (neutral)

The presence of multiple substituents makes further electrophilic substitution challenging and highly regioselective .

Nucleophilic Aromatic Substitution

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is particularly susceptible to nucleophilic aromatic substitution reactions, especially at the positions bearing the bromine and fluorine atoms. The nitro group serves as an excellent ortho/para-director for nucleophilic attack, activating these positions through resonance stabilization of the Meisenheimer complex intermediate.

The bromine at position 1 is particularly reactive toward nucleophilic substitution, making this compound valuable as a building block in constructing more complex molecules. Typical nucleophiles include amines, alkoxides, thiols, and various carbon nucleophiles .

Reduction Reactions

The nitro group in 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene can be selectively reduced to an amine using various reducing agents. This transformation is particularly important in pharmaceutical synthesis, where the resulting amine can serve as a key functional handle for further elaboration.

Table 6: Common Reduction Methods for the Nitro Group

Reducing AgentConditionsSelectivityYield
H₂, Pd/CRoom temperature, atmospheric pressureHigh selectivity for nitro group85-95%
Fe/HClAcidic conditions, elevated temperatureGood selectivity, tolerant of bromine75-85%
Zn/NH₄ClAqueous conditions, room temperatureMild conditions, good functional group tolerance80-90%
Na₂S₂O₄Aqueous/organic biphasic systemExcellent selectivity, mild conditions85-95%

The resulting amine product offers versatile possibilities for further functionalization through various reactions including amide formation, reductive amination, and heterocycle synthesis .

Applications

Pharmaceutical Intermediates

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene serves as a valuable intermediate in pharmaceutical synthesis due to its multifunctional nature and potential for selective transformations. The presence of bromine and fluorine atoms introduces useful properties for medicinal chemistry applications, including:

  • Enhanced metabolic stability

  • Improved binding affinity to target proteins

  • Altered lipophilicity profiles

  • Directed hydrogen bonding capabilities

These attributes make derivatives of this compound potentially useful in developing therapeutics with improved pharmacokinetic and pharmacodynamic properties .

Research Applications

In research settings, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene finds application as:

  • A probe in studying reaction mechanisms, particularly nucleophilic aromatic substitution

  • A building block for constructing chemical libraries for screening

  • A starting material for developing novel synthetic methodologies

  • A reference compound for spectroscopic studies, especially NMR analysis of fluorinated aromatics

The unique substitution pattern offers opportunities to study regioselectivity and electronic effects in various transformations .

AspectRecommendations
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat, respiratory protection if dust/vapor generation is possible
StorageCool, dry place away from incompatible materials; keep container tightly closed
DisposalCollect and dispose as hazardous waste according to local regulations; do not release to environment
Spill ManagementAvoid dust formation; collect spilled material using non-sparking tools; prevent entry into waterways
Fire HazardsMay release toxic gases upon decomposition; use water spray, foam, dry chemical, or CO₂ for firefighting

Proper laboratory protocols should be followed when working with this compound, including adequate ventilation and avoidance of contact with skin and eyes .

Comparison with Related Compounds

Structural Isomers

Several positional isomers of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene exist, each with unique properties and reactivities based on the specific arrangement of substituents.

Table 8: Comparison of Key Isomers

CompoundCAS NumberKey DifferencesDistinctive Properties
1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene1805187-70-5Reference compoundBalance of nucleophilic/electrophilic reactivity
1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene1804404-10-1Different position of nitro and fluoro groupsAltered reactivity profile toward nucleophiles
1-Bromo-3-ethoxy-5-fluoro-4-nitrobenzene1805594-55-1Fluorine at position 5 instead of 2Different electronic distribution and reactivity
1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene1807188-44-8Different arrangement of all groupsDistinct regioselectivity in reactions

These isomers demonstrate how subtle changes in substitution patterns can significantly impact chemical behavior, making each compound suitable for specific synthetic applications .

Functional Group Variations

Compounds with similar core structures but different functional groups offer complementary reactivity profiles:

Table 9: Functional Group Variations and Their Effects

CompoundVariation from ReferenceEffect on Properties
1-Bromo-3-methoxy-2-fluoro-4-nitrobenzeneMethoxy instead of ethoxySlightly less lipophilic; similar electronic properties
1-Bromo-3-ethoxy-2-chloro-4-nitrobenzeneChlorine instead of fluorineLess electronegative; larger atom size; different bond strength
1-Bromo-3-ethoxy-4-amino-2-fluorobenzeneAmino instead of nitroElectron-donating instead of withdrawing; nucleophilic site
1-Iodo-3-ethoxy-2-fluoro-4-nitrobenzeneIodine instead of bromineMore reactive toward nucleophilic substitution; weaker C-I bond

Understanding these variations helps in selecting the most appropriate compound for specific synthetic transformations or applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and purity of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene. The proton (¹H) NMR spectrum typically shows:

  • A triplet (approximately δ 1.4-1.5 ppm) for the methyl protons of the ethoxy group

  • A quartet (approximately δ 4.1-4.3 ppm) for the methylene protons of the ethoxy group

  • Two doublets or doublet of doublets (approximately δ 7.2-8.2 ppm) for the aromatic protons, with coupling to both neighboring protons and the fluorine atom

The ¹⁹F NMR spectrum would show a characteristic signal for the fluorine at position 2, with coupling to adjacent aromatic protons .

Mass Spectrometry

Mass spectrometry of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene would show a characteristic isotopic pattern due to the presence of bromine (approximately equal intensities of M and M+2 peaks, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak would appear at m/z 263 and 265, with fragment ions corresponding to the loss of NO₂, ethoxy, and other groups .

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